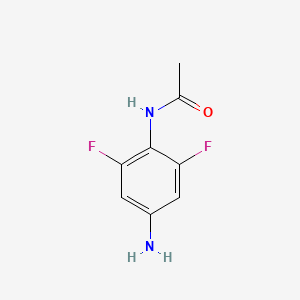

n-(4-Amino-2,6-difluorophenyl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

3743-95-1 |

|---|---|

Molecular Formula |

C8H8F2N2O |

Molecular Weight |

186.16 g/mol |

IUPAC Name |

N-(4-amino-2,6-difluorophenyl)acetamide |

InChI |

InChI=1S/C8H8F2N2O/c1-4(13)12-8-6(9)2-5(11)3-7(8)10/h2-3H,11H2,1H3,(H,12,13) |

InChI Key |

CHNQBEKSYFMWIA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1F)N)F |

Origin of Product |

United States |

Elucidation of Molecular Structure and Conformational Dynamics of N 4 Amino 2,6 Difluorophenyl Acetamide

Mass Spectrometry Techniques for Precise Molecular Weight Determination and Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) serves as a powerful analytical technique for the structural elucidation of compounds by fragmenting a specific precursor ion and analyzing its resulting product ions. In the context of n-(4-Amino-2,6-difluorophenyl)acetamide, MS/MS provides detailed insights into its molecular framework, confirming its identity and revealing the connectivity of its constituent functional groups. The fragmentation patterns observed are characteristic of the compound's structure, arising from the cleavage of its most labile bonds under collision-induced dissociation (CID).

The protonated molecule, [M+H]⁺, of this compound is typically selected as the precursor ion in the first stage of the mass spectrometer. Upon acceleration and collision with an inert gas, this precursor ion undergoes fragmentation, generating a series of product ions. The analysis of these fragments allows for a systematic reconstruction of the original molecule's structure.

The fragmentation of protonated this compound is primarily dictated by the amide linkage and the substituted aromatic ring. A predominant fragmentation pathway involves the cleavage of the amide bond, a common characteristic for acetanilide (B955) derivatives. This can occur in two principal ways:

Cleavage of the N-CO bond: This fragmentation pathway results in the formation of a stable acylium ion. The loss of the 2,6-difluoro-1,4-phenylenediamine portion as a neutral species leads to the generation of the acetyl cation (CH₃CO⁺).

Cleavage of the phenyl-N bond: Alternatively, cleavage of the bond between the phenyl ring and the nitrogen atom can occur, leading to the formation of a protonated 4-amino-2,6-difluorophenyl fragment.

Further fragmentation can arise from the substituted aromatic ring. The presence of fluorine atoms can lead to characteristic losses, such as the elimination of a hydrogen fluoride (B91410) (HF) molecule or a fluorine radical. The amino group can also influence fragmentation, potentially through the loss of ammonia (B1221849) (NH₃) or related species after initial fragmentation.

The resulting product ions and their relative abundances are compiled into a tandem mass spectrum, which serves as a molecular fingerprint for this compound. The precise masses of the precursor and product ions, often measured with high-resolution mass spectrometry, provide further confirmation of the elemental composition of each fragment, reinforcing the structural assignment.

A representative data table of the major theoretical fragment ions observed in the tandem mass spectrum of protonated this compound is presented below. This table outlines the mass-to-charge ratio (m/z) of each ion, the proposed neutral loss from the precursor ion, and the inferred chemical formula of the resulting fragment.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Formula | Proposed Fragment Structure |

|---|---|---|---|---|

| 187.07 | 145.06 | C₂H₂O | [C₆H₆F₂N₂]⁺ | Protonated 4-amino-2,6-difluoroaniline |

| 187.07 | 125.05 | C₂H₄NO | [C₆H₄F₂N]⁺ | Difluorophenylaminyl radical cation |

| 187.07 | 115.03 | C₂H₄NO₂ | [C₆H₄F₂]⁺ | Difluorobenzene cation |

| 187.07 | 43.02 | C₆H₅F₂N₂ | [C₂H₃O]⁺ | Acetyl cation |

This detailed fragmentation analysis is instrumental in the unambiguous identification of this compound in complex matrices and for the confirmation of its synthesis.

Computational and Theoretical Chemistry Studies of N 4 Amino 2,6 Difluorophenyl Acetamide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution and energy levels. These methods provide a static, gas-phase picture of the molecule's characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, orbital energies, and charge distributions.

A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity. nih.gov For n-(4-Amino-2,6-difluorophenyl)acetamide, the electron-donating amino group and the electron-withdrawing fluorine atoms and acetamide (B32628) group create a complex electronic environment.

DFT calculations also enable the mapping of the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution across the molecule. The MEP map identifies electron-rich regions (negative potential), such as around the oxygen and nitrogen atoms, which are susceptible to electrophilic attack, and electron-poor regions (positive potential), like the hydrogen atoms of the amino and amide groups, which are prone to nucleophilic attack. nih.gov Natural Bond Orbital (NBO) analysis further quantifies the charge distribution by calculating the net partial atomic charges on each atom, offering a detailed view of intramolecular interactions and bonding. nih.gov

Table 1: Representative Electronic Properties of this compound Calculated by DFT Note: These values are illustrative and depend on the specific functional and basis set used for calculation.

Ab initio methods, such as Hartree-Fock (HF), are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. These methods are particularly useful for performing detailed conformational analyses to identify the most stable geometric arrangements (conformers) of a molecule. nih.govconicet.gov.ar

For this compound, conformational flexibility exists primarily through rotation around the C-N bonds of the acetamide group and the bond connecting the nitrogen to the phenyl ring. Ab initio calculations can map the potential energy surface by systematically rotating these bonds, identifying low-energy conformers and the energy barriers that separate them. conicet.gov.arresearchgate.net Studies on similar molecules, such as N-methylacetamide, have shown that multiple stable conformers can exist with small energy differences between them, all of which could be present under normal conditions. umich.edu This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors.

Molecular Dynamics Simulations for Conformational Space and Solvent Effects

While quantum chemical calculations provide a static view, Molecular Dynamics (MD) simulations offer a dynamic perspective of molecular behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into conformational flexibility and the influence of the surrounding environment.

MD simulations are invaluable for exploring the conformational space of this compound in a more comprehensive manner than static calculations. By simulating the molecule over nanoseconds or longer, MD can reveal the full range of accessible shapes and the transitions between them. Furthermore, these simulations can explicitly include solvent molecules (e.g., water), which is critical for understanding how the solvent affects the molecule's preferred conformation and dynamic behavior. The interactions with the solvent, such as hydrogen bonding, can stabilize certain conformers over others. This is particularly relevant for predicting the behavior of the molecule in a biological context.

Prediction and Interpretation of Spectroscopic Signatures

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, which is essential for the experimental characterization of molecules. DFT calculations can accurately predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.gov

By calculating the vibrational modes of this compound, each peak in an experimental IR spectrum can be assigned to a specific molecular motion, such as the C=O stretch of the acetamide, the N-H stretches of the amino and amide groups, and the C-F stretches of the phenyl ring. researchgate.net Comparing the computed spectrum with the experimental one helps to confirm the molecule's structure and purity. researchgate.net Similarly, the Gauge-Independent Atomic Orbital (GIAO) method can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts, aiding in the interpretation of ¹H and ¹³C NMR spectra. nih.gov

Table 2: Representative Calculated vs. Experimental Vibrational Frequencies for this compound Note: Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental anharmonic values.

In Silico Design of this compound Derivatives and Analogues

In silico design uses computational methods to create novel molecules with enhanced properties. nih.gov The structure of this compound serves as a scaffold that can be systematically modified to tune its characteristics for specific applications, such as drug development. nih.govresearchgate.net

The process involves identifying the core pharmacophore and making targeted modifications. For example, substituents on the phenyl ring could be altered to change the molecule's solubility or electronic properties. The acetamide group could be replaced with other functional groups to explore different binding interactions. mdpi.com These new virtual compounds can then be rapidly screened for desired properties, such as binding affinity to a target protein, using techniques like molecular docking. This computational pre-screening significantly reduces the time and cost associated with synthesizing and testing new compounds in the lab. mdpi.com

Computational Exploration of Reactivity Profiles and Reaction Mechanisms

Understanding the reactivity of this compound is crucial for predicting its stability, metabolic fate, and potential synthetic pathways. Computational methods provide detailed insights into its chemical behavior.

Reactivity profiles can be generated using the outputs of DFT calculations. The HOMO and LUMO distributions show the most likely sites for electrophilic and nucleophilic attack, respectively. The MEP map visually confirms these predictions, highlighting the electron-rich carbonyl oxygen as a likely site for protonation or hydrogen bonding, and the acidic amide and amine protons as electron-poor centers. nih.gov

Furthermore, computational chemistry can be used to explore entire reaction mechanisms. For instance, the mechanism of hydrolysis of the amide bond or the pyrolysis of the molecule can be modeled by calculating the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. mdpi.com Determining the energy barriers associated with these transition states allows for the prediction of reaction rates and the identification of the most favorable reaction pathway.

Table 3: List of Mentioned Chemical Compounds

Reactivity and Mechanistic Investigations of N 4 Amino 2,6 Difluorophenyl Acetamide

Electrophilic Aromatic Substitution Reactions on the Difluorophenyl Ring

The difluorophenyl ring of n-(4-Amino-2,6-difluorophenyl)acetamide is subject to electrophilic aromatic substitution, with the regiochemical outcome determined by the directing effects of the substituents. The amino group (-NH₂) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the fluorine atoms are deactivating due to their high electronegativity and inductive electron withdrawal, yet they also act as ortho, para-directors because of lone pair donation. The acetamido group (-NHCOCH₃) is also an ortho, para-directing group, though less activating than a free amino group.

In this compound, the positions ortho to the strongly activating amino group (positions 3 and 5) are sterically hindered by the adjacent fluorine and acetamido groups. The position para to the amino group is already substituted. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the acetamido group and ortho to the fluorine atoms. However, the powerful activating effect of the amino group would likely dominate, directing incoming electrophiles to the less hindered position 5.

Key Research Findings on Related Structures:

Studies on the nitration of substituted anilines have shown that the regioselectivity is highly dependent on the reaction conditions and the nature of the substituents. For instance, the nitration of aniline (B41778) itself can yield a significant amount of the meta-product due to the formation of the anilinium ion in acidic media, which is a meta-director. mdpi.comulisboa.pt However, in less acidic conditions, ortho and para products are favored. For 3,5-difluoroaniline, iodination occurs at the 4-position, and subsequent bromination with N-bromosuccinimide (NBS) leads to substitution at the 2 and 6 positions. vanderbilt.edu This indicates that even with the deactivating fluorine atoms, the amino group's directing effect is powerful.

Table 5.1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Predicted Major Product(s) | Rationale |

| HNO₃/H₂SO₄ (Nitration) | n-(4-Amino-2,6-difluoro-5-nitrophenyl)acetamide | The powerful ortho, para-directing effect of the amino group, despite protonation, is expected to direct the nitro group to the less sterically hindered position 5. |

| Br₂/FeBr₃ (Bromination) | n-(4-Amino-5-bromo-2,6-difluorophenyl)acetamide | Similar to nitration, the amino group's directing influence is anticipated to be dominant, leading to substitution at position 5. |

| CH₃Cl/AlCl₃ (Friedel-Crafts Alkylation) | Low to no reaction | Friedel-Crafts reactions often fail with anilines because the Lewis acid catalyst coordinates with the basic amino group, deactivating the ring. wikipedia.org |

Nucleophilic Reactivity at the Amide Carbonyl and Aromatic System

The amide carbonyl carbon in this compound is an electrophilic center susceptible to nucleophilic attack. The presence of the electron-withdrawing 2,6-difluorophenyl group enhances the partial positive charge on the carbonyl carbon, making it more reactive towards nucleophiles compared to acetanilides with electron-donating groups on the aromatic ring.

Nucleophilic addition to the carbonyl group is the initial step in reactions such as hydrolysis and transamidation. The tetrahedral intermediate formed can then collapse, leading to the cleavage of the C-N bond.

While nucleophilic attack on the amide carbonyl is a common reaction pathway, nucleophilic aromatic substitution on the difluorophenyl ring is less likely under standard conditions. The ring is already electron-rich due to the amino and acetamido groups, which disfavors attack by nucleophiles. However, under forcing conditions or with very strong nucleophiles, displacement of a fluorine atom could potentially occur, particularly if the amino group is diazotized.

Reactions Involving the Primary Amino Group: Acylations, Alkylations, and Condensations

The primary amino group in this compound is a potent nucleophile and can readily participate in a variety of reactions.

Acylations: The amino group can be acylated by reacting with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding N-acylated derivatives. This reaction is often used to protect the amino group or to introduce new functional moieties.

Alkylations: Alkylation of the primary amino group can be achieved using alkyl halides or other alkylating agents. However, overalkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is a common side reaction that can be difficult to control. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, can provide a more controlled route to mono-alkylated products.

Condensations: The primary amino group can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). advancechemjournal.commdpi.comresearchgate.netscirp.orgresearchgate.netunsri.ac.id These reactions are typically reversible and are often carried out under conditions where water is removed to drive the equilibrium towards the product. The amino group can also react with isocyanates to form substituted ureas. organic-chemistry.orgnih.govnih.govgoogle.com

Table 5.2: Examples of Reactions at the Primary Amino Group

| Reagent | Reaction Type | Product Type |

| Acetic Anhydride | Acylation | N,N'-diacetylated derivative |

| Benzyl Bromide | Alkylation | N-benzylated derivative |

| Benzaldehyde | Condensation | Schiff base (imine) |

| Phenyl Isocyanate | Condensation | N,N'-disubstituted urea (B33335) |

Hydrolysis and Solvolysis Mechanisms of the Acetamide (B32628) Moiety

The acetamide group of this compound can undergo hydrolysis under both acidic and basic conditions to yield 4-amino-2,6-difluoroaniline and acetic acid.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of 4-amino-2,6-difluoroaniline lead to the formation of acetic acid.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide (B78521) ion, the nucleophile directly attacks the amide carbonyl carbon. This forms a tetrahedral intermediate which can then collapse to expel the 4-amino-2,6-difluoroanilide anion, a relatively good leaving group due to the electron-withdrawing nature of the difluorinated ring. Protonation of the anion by water then yields 4-amino-2,6-difluoroaniline.

Kinetic studies on the hydrolysis of 2,6-difluorobenzamide (B103285) in high-temperature liquid water have shown that the reaction proceeds with an apparent activation energy of 75.4 kJ·mol⁻¹. researchgate.net While this system is not identical, it suggests that the hydrolysis of the acetamide in this compound would also require significant energy input.

Oxidative and Reductive Transformations of this compound

The this compound molecule contains functional groups that are susceptible to both oxidation and reduction.

Oxidative Transformations: The primary amino group is sensitive to oxidation and can be converted to various other functional groups depending on the oxidizing agent and reaction conditions. Mild oxidation may lead to the formation of azo compounds, while stronger oxidizing agents can lead to the formation of nitroso or nitro derivatives, or even polymerization. The aromatic ring itself can also be oxidized under harsh conditions, leading to ring-opening.

Reductive Transformations: The acetamide group is generally stable to reduction, but under strong reducing conditions, such as with lithium aluminum hydride, it can be reduced to an ethylamino group. The aromatic ring can also be reduced to a cyclohexyl ring via catalytic hydrogenation at high pressure and temperature, although this would be a challenging transformation to achieve selectively in the presence of the other functional groups. A more common reductive transformation involving this class of compounds is the reduction of a nitro group to form the primary amine, a key step in the synthesis of this compound itself. smolecule.com

Chelation and Complexation Behavior with Metal Centers

The this compound molecule possesses multiple potential coordination sites for metal ions, including the nitrogen atom of the primary amino group, the oxygen atom of the amide carbonyl, and potentially the fluorine atoms. The formation of stable chelate complexes would likely involve coordination with both the amino and amide groups.

The amino group is a well-known ligand for a variety of metal ions. researchgate.netresearchgate.netjocpr.com The amide carbonyl oxygen can also coordinate to metal centers, particularly hard Lewis acidic metals. The formation of a five- or six-membered chelate ring involving both the amino nitrogen and the amide oxygen is plausible and would enhance the stability of the metal complex.

While no specific studies on the chelation and complexation behavior of this compound have been found, research on related Schiff base and amino acid complexes suggests that this molecule would likely form stable complexes with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II). mdpi.comscirp.orgresearchgate.netnih.gov The geometry and stability of these complexes would depend on the nature of the metal ion and the reaction conditions. The fluorine atoms could also potentially participate in weaker interactions with certain metal centers.

Derivatization Strategies and Analog Synthesis Based on N 4 Amino 2,6 Difluorophenyl Acetamide

Chemical Modification of the Acetamide (B32628) Functionality (e.g., Hydrolysis, Transamidation)

The acetamide group of n-(4-Amino-2,6-difluorophenyl)acetamide serves as a key site for chemical modification, primarily through hydrolysis and transamidation reactions.

Hydrolysis: The amide bond within the acetamide functionality is susceptible to cleavage under hydrolytic conditions. This reaction, typically catalyzed by an acid or a base, results in the formation of 3,5-difluoro-1,4-phenylenediamine and acetic acid. smolecule.com Enzymatic hydrolysis, using enzymes like Acylase I which are known to act on N-acyl amino acids, also represents a potential method for this transformation under milder, stereoselective conditions. harvard.edu The resulting diamine is a valuable intermediate for further synthetic applications, including polymerization and heterocycle synthesis.

Transamidation: Transamidation offers a direct route to modify the acetamide group without proceeding through a hydrolysis-reacylation sequence. This reaction involves the exchange of the acetyl group with a different acyl moiety by reacting with another amide or amine under specific catalytic conditions. researchgate.net Various methodologies have been developed for transamidation, including metal-free approaches using catalysts like H₂SO₄-SiO₂ or promoters like K₂S₂O₈, as well as metal-catalyzed systems involving iron (III) or palladium (II) complexes. mdpi.com These methods allow for the direct conversion of the acetamide into a different amide, providing a streamlined path to novel derivatives.

A summary of potential modifications at the acetamide functionality is presented below.

| Reaction | Reagents/Catalysts | Product |

| Hydrolysis | H₃O⁺ or OH⁻ | 3,5-difluoro-1,4-phenylenediamine |

| Transamidation | R-NH₂, Catalyst (e.g., Fe(III), Pd(II)) | N-(4-Amino-2,6-difluorophenyl)-R-amide |

Diversification at the Primary Amino Group (e.g., Amide formation, Urea (B33335) formation, Schiff Base formation)

The primary amino group at the 4-position of the phenyl ring is a highly versatile functional handle for introducing molecular diversity. Its nucleophilic character allows it to readily participate in a variety of bond-forming reactions.

Amide Formation: One of the most fundamental transformations of the primary amino group is its acylation to form a new amide bond. This can be achieved by reacting this compound with various acylating agents, such as carboxylic acids (using coupling agents), acyl chlorides, or anhydrides. nih.govunimi.it This reaction is a cornerstone of medicinal chemistry and materials science for creating compounds with tailored properties. rsc.org

Urea Formation: The amino group can be converted into a urea functionality through reaction with isocyanates or other carbamoylating agents like N,N'-carbonyldiimidazole (CDI). nih.gov This reaction is efficient and provides access to a wide range of substituted ureas, which are prominent scaffolds in many biologically active molecules. google.comgoogle.com The hydrogen-bonding capabilities of the urea group are often exploited to achieve strong and specific interactions with biological targets. nih.gov

Schiff Base Formation: Condensation of the primary amino group with aldehydes or ketones yields imines, commonly known as Schiff bases. advancechemjournal.com This reaction is typically reversible and can be catalyzed by trace amounts of acid. scirp.org Schiff bases are important intermediates in organic synthesis and are known to coordinate with metal ions, forming stable complexes. researchgate.netresearchgate.netunsri.ac.id

The table below illustrates examples of derivatization at the primary amino group.

| Reaction Type | Example Reagent | Resulting Functional Group |

| Amide Formation | Benzoyl Chloride | N-(4-(benzoylamino)-2,6-difluorophenyl)acetamide |

| Urea Formation | Phenyl Isocyanate | 1-(4-acetamido-3,5-difluorophenyl)-3-phenylurea |

| Schiff Base Formation | Benzaldehyde | N-(4-((benzylidene)amino)-2,6-difluorophenyl)acetamide |

Introduction of Additional Substituents on the 2,6-Difluorophenyl Ring

The aromatic ring of this compound can be further functionalized through electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the acetamido group at C1, the amino group at C4, and the fluorine atoms at C2 and C6—determine the position of incoming electrophiles. Both the amino and acetamido groups are ortho-, para-directing activators (though the acetamido group is less activating), while the fluorine atoms are ortho-, para-directing deactivators. The combined influence of these groups strongly directs substitution to the C3 and C5 positions, which are ortho to the powerful activating amino group.

Common electrophilic substitution reactions that can be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group.

Halogenation: Using reagents like bromine (Br₂) with a Lewis acid catalyst to introduce a halogen atom (e.g., -Br).

Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups using an acyl/alkyl halide and a Lewis acid catalyst.

These modifications allow for fine-tuning of the electronic and steric properties of the molecule.

The following table summarizes potential electrophilic substitution reactions.

| Reaction | Reagent | Position of Substitution | Potential Product |

| Nitration | HNO₃ / H₂SO₄ | C3 / C5 | n-(4-Amino-2,6-difluoro-3-nitrophenyl)acetamide |

| Bromination | Br₂ / FeBr₃ | C3 / C5 | n-(4-Amino-3-bromo-2,6-difluorophenyl)acetamide |

Synthesis of Polymeric and Oligomeric Structures Incorporating the this compound Moiety

The bifunctional nature of this compound, particularly after hydrolysis of the acetamide to a second amino group, makes it an excellent candidate as a monomer for the synthesis of polymers and oligomers. The resulting 3,5-difluoro-1,4-phenylenediamine can be used in polycondensation reactions.

Polymer Synthesis: As a diamine monomer, it can be reacted with diacyl chlorides (e.g., terephthaloyl chloride, isophthaloyl chloride) or dicarboxylic acids to form polyamides. These polymers incorporate the difluorophenyl moiety into the polymer backbone, which can impart desirable properties such as thermal stability, rigidity, and specific solubility characteristics. Amino acid-based polymers are of significant interest due to their potential biocompatibility and biodegradability. researchgate.netrsc.org The synthesis of polyamides from diamines is a well-established method for creating high-performance materials. nih.gov

Oligomer Synthesis: Controlled, stepwise addition of the monomer unit can lead to the formation of well-defined oligomeric structures. rsc.org These oligomers can serve as models for studying the properties of the corresponding polymer or be used in applications where a specific, shorter chain length is required. Techniques like solid-phase synthesis can be employed for the precise construction of such oligomers.

Design and Synthesis of Heterocyclic Scaffolds Utilizing the Difluorophenyl Amide Core

The structure of this compound provides a foundation for the synthesis of more complex heterocyclic systems. The functional groups on the molecule can be used as anchor points for building fused or appended rings.

A common strategy involves utilizing the diamine precursor, 3,5-difluoro-1,4-phenylenediamine, obtained from the hydrolysis of the acetamide group. This 1,4-diamine can undergo condensation reactions with various reagents to form heterocyclic scaffolds. For instance:

Reaction with α-dicarbonyl compounds can lead to the formation of pyrazine (B50134) rings.

Reaction with β-dicarbonyl compounds could be used to construct diazepine (B8756704) systems.

Alternatively, the primary amino group can be transformed into other reactive functionalities to facilitate cyclization. For example, conversion of the amino group to a hydrazine, followed by reaction with a 1,3-dicarbonyl compound, could yield pyrazole (B372694) derivatives. The synthesis of heterocyclic compounds is often a key step in the development of new pharmaceutical agents. researchgate.netresearchgate.netuea.ac.uk The unique electronic properties of the difluorophenyl ring can influence the reactivity and biological activity of the resulting heterocyclic scaffolds.

Applications of N 4 Amino 2,6 Difluorophenyl Acetamide in Advanced Materials Science and Chemical Synthesis

Utilization as a Building Block in Polymer Chemistry (e.g., Polyimides, Polyamides, Polyurethanes)

While direct studies detailing the use of n-(4-Amino-2,6-difluorophenyl)acetamide as a monomer in polymer synthesis are not extensively documented in publicly available research, the well-established principles of polymer chemistry and the known effects of fluorine incorporation strongly suggest its potential as a valuable precursor for high-performance polymers such as polyimides, polyamides, and polyurethanes.

The presence of an amino group allows this compound to function as a diamine monomer, a fundamental component in the synthesis of these polymer classes. Fluorinated polymers, in general, exhibit a range of desirable properties that are directly attributable to the unique characteristics of the carbon-fluorine bond. rsc.orgmdpi.com These properties often include enhanced thermal stability, improved chemical resistance, lower dielectric constants, and reduced water absorption. kpi.uaibm.com

Polyimides: The synthesis of polyimides typically involves the polycondensation of a diamine with a dianhydride. kpi.uamdpi.com The incorporation of fluorinated diamines is a known strategy to enhance the properties of the resulting polyimides. rsc.orgibm.com Fluorine atoms can increase the free volume within the polymer structure, which in turn can improve solubility and optical transparency. researchgate.net Therefore, this compound could potentially be used to synthesize fluorinated polyimides with a favorable combination of thermal stability and processability.

Polyamides: Aromatic polyamides, known for their exceptional thermal and mechanical properties, are synthesized from the reaction of diamines and dicarboxylic acids. researchgate.netcjps.org The introduction of fluorine into the polyamide backbone can lead to materials with high transparency and a low yellowness index. mdpi.com The use of fluorinated diamines has been shown to yield polyamides with excellent thermal stability, with glass transition temperatures often exceeding 300°C. cjps.org

Polyurethanes: Fluorinated polyurethanes are a class of materials known for their low surface energy, excellent thermal and chemical stability, and biocompatibility. mdpi.comnih.gov These are typically synthesized from diisocyanates, polyols, and chain extenders, which can include diamines. mdpi.com The use of fluorinated diamines as chain extenders is a viable route to introduce fluorine into the polyurethane structure, thereby enhancing its performance characteristics. mdpi.comnih.gov A novel, non-isocyanate route for polyurethane synthesis has been developed that utilizes the polycondensation of fluorinated biscarbonates with diamines, offering a safer and more sustainable approach to these materials. eurekalert.org

Table 1: Potential Impact of Incorporating this compound in Polymer Synthesis

| Polymer Class | Potential Monomer Role | Expected Property Enhancements |

| Polyimides | Diamine | Increased thermal stability, improved solubility, enhanced optical transparency, lower dielectric constant. rsc.orgkpi.ua |

| Polyamides | Diamine | High thermal stability, excellent mechanical properties, increased transparency, low yellowness index. mdpi.comresearchgate.net |

| Polyurethanes | Diamine Chain Extender | Low surface energy, enhanced thermal and chemical stability, improved biocompatibility. mdpi.comnih.gov |

Precursor for Ligands in Homogeneous and Heterogeneous Catalysis

The field of catalysis heavily relies on the design of ligands that can modulate the activity and selectivity of metal centers. While specific examples of ligands derived directly from this compound are not prominent in the literature, its structural features make it an interesting candidate for the synthesis of novel fluorinated ligands.

Fluorinated ligands are of significant interest in catalysis for several reasons. The strong electron-withdrawing nature of fluorine atoms can influence the electronic properties of the metal center, thereby affecting its catalytic activity. nsf.govrsc.org Furthermore, the incorporation of fluorine can enhance the thermal and oxidative stability of the catalyst. rsc.org In the context of biphasic catalysis, fluorinated ligands can impart solubility in fluorous solvents or supercritical carbon dioxide, facilitating catalyst recovery and reuse. liv.ac.uk

Aniline (B41778) derivatives are foundational in the synthesis of a wide array of ligands. beilstein-journals.orggalchimia.com The amino group of this compound can be readily functionalized to create more complex ligand structures, such as Schiff bases, phosphine-amines, or N-heterocyclic carbenes. These ligand classes have found broad application in various catalytic transformations, including cross-coupling reactions, hydrogenation, and polymerization. nih.gov

The development of new synthetic methodologies, such as photoredox-cobalt dehydrogenative coupling, has expanded the toolkit for preparing substituted anilines and their derivatives, which can then be elaborated into sophisticated ligand architectures. galchimia.com

Components in the Assembly of Supramolecular Structures and Frameworks

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The specific electronic and steric properties of this compound make it a potentially useful building block in this domain.

The introduction of fluorine into molecular components can significantly influence their self-assembly behavior. nih.govscispace.com Fluorinated segments can induce specific packing arrangements due to fluorous interactions, leading to the formation of unique supramolecular architectures. scispace.com For instance, the fluorination of dendrons has been shown to alter their self-assembly from spherical to columnar structures. scispace.com

In the context of hydrogen-bonded liquid crystals, the position of fluorine substitution on the aromatic core plays a crucial role in determining the resulting liquid crystalline phases. nih.gov The amino and acetamido groups of this compound are capable of forming hydrogen bonds, which are fundamental to the construction of many supramolecular assemblies.

Furthermore, the aniline moiety can be a precursor to components of porous organic cages (POCs). The synthesis of hybrid POCs with a tunable degree of fluorination has been demonstrated, showcasing the ability to engineer pore sizes and properties. chemrxiv.org

Role in the Development of Organic Electronic Materials (e.g., OLEDs, OFETs)

While there is no direct literature evidence for the application of this compound in organic electronic devices, the properties of related fluorinated aromatic compounds suggest its potential utility in this field. Fluorination is a common strategy in the design of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) to tune their electronic properties and improve device performance.

The incorporation of fluorine atoms into organic semiconductors can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can facilitate charge injection and transport. Difluoroaniline derivatives are used as building blocks in the synthesis of materials for electronic applications, such as additives in perovskite solar cells to enhance efficiency and stability. fluoromart.com

The development of solution-processable, transparent, and colorless polyimides derived from fluorinated monomers highlights the potential of such materials in flexible electronics. researchgate.net The introduction of trifluoromethyl groups into polyimides has been shown to result in materials with smooth surface topographies and appropriate surface energies for use in bottom-gate organic transistors. researchgate.net

Reagent and Intermediate in the Synthesis of Fine Chemicals and Agrochemicals

A significant and well-documented application of this compound is its role as a key intermediate in the synthesis of the insecticide flubendiamide (B33115). researchgate.netnih.gov Flubendiamide is a potent agent for controlling lepidopteran pests and acts by activating ryanodine (B192298) receptors in insects. nih.govrsc.org

The synthesis of flubendiamide involves the coupling of a substituted phthalic acid derivative with an aliphatic amine and a substituted aniline. researchgate.netnih.gov The aromatic amine moiety of flubendiamide is derived from a precursor that is closely related to or synthesized from this compound. The fluorinated aniline portion of the molecule is crucial for its insecticidal activity. nih.govscimplify.com

The use of fluorinated building blocks is a widespread strategy in the agrochemical industry to enhance the efficacy of active ingredients. nih.govossila.comalfa-chemistry.com The introduction of fluorine can improve metabolic stability, binding affinity to target enzymes, and other pharmacokinetic and pharmacodynamic properties. researchgate.net Substituted anilines are a versatile class of intermediates in the synthesis of a broad range of fine chemicals, including pharmaceuticals and dyes. wisdomlib.orgcresset-group.com The specific substitution pattern of this compound makes it a valuable synthon for introducing a difluorinated amino phenyl group into target molecules.

The industrial synthesis of flubendiamide often involves multi-step processes where intermediates like this compound are produced on a large scale. quickcompany.ingoogle.comgoogle.com

Future Directions and Emerging Research Avenues for N 4 Amino 2,6 Difluorophenyl Acetamide

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of amide bonds is the most common reaction in the pharmaceutical industry, prompting a significant push towards greener and more sustainable catalytic methods. rsc.orgrsc.org Future research for synthesizing n-(4-Amino-2,6-difluorophenyl)acetamide will likely pivot from traditional methods to more innovative and environmentally benign strategies.

A primary focus will be the adoption of biocatalysis, using enzymes to replace hazardous reagents and reduce by-products. rsc.orgnih.gov Enzymes are biodegradable, non-toxic, and are produced from renewable resources, offering a more sustainable pathway. rsc.org Specifically, ATP-dependent enzymes and hydrolases, such as lipases, have shown great promise in forming amide bonds under mild, aqueous conditions, which could circumvent the need for harsh coupling agents and organic solvents. rsc.orgrsc.orgnih.gov The development of integrated chemo- and biocatalytic systems, such as combining nitrile hydratase enzymes with chemocatalysis, offers an orthogonal approach to classical amide synthesis that avoids protecting groups and operates under environmentally friendly conditions. nih.govresearchgate.net

Another key area is the sustainable synthesis of the aniline (B41778) precursor. The selective hydrogenation of the corresponding nitroaromatic compound is a critical process. nih.gov Research is moving away from traditional iron powder reduction, which generates significant waste, towards advanced catalytic systems. rsc.org This includes using nanocarbon-based catalysts or efficient bimetallic catalysts (like Co-Zn) with alternative hydrogen donors such as formic acid, which mitigates the safety and transportation issues associated with gaseous hydrogen. nih.govnih.gov

Table 1: Comparison of Synthetic Approaches for Amide Bond Formation

| Feature | Traditional Synthesis | Emerging Sustainable Methods |

|---|---|---|

| Catalysts/Reagents | Stoichiometric coupling agents | Enzymes (e.g., Lipases, ABS enzymes), Chemo-enzymatic systems nih.govresearchgate.net |

| Solvents | Often hazardous organic solvents | Aqueous media, Green solvents (e.g., CPME) nih.gov |

| Conditions | Often harsh temperatures/pressures | Mild temperatures, Ambient pressure rsc.org |

| By-products | Significant stoichiometric waste | Minimal by-products, often just water nih.gov |

| Sustainability | Low | High (biodegradable catalysts, renewable resources) rsc.org |

Discovery of Unprecedented Reactivity and Transformation Pathways

The unique electronic properties conferred by the two fluorine atoms on the phenyl ring of this compound suggest a rich and underexplored reactivity profile. The strong electron-withdrawing nature of fluorine can significantly influence the reactivity of the aromatic ring and the amino group.

Future research could investigate novel transformation pathways, such as photoinduced reactions. For instance, studies on other aniline derivatives have shown the formation of electron donor-acceptor (EDA) complexes that can be activated by visible light to achieve fluoroalkylation under mild, transition-metal-free conditions. nih.govacs.org Exploring similar photoredox catalysis for this compound could unlock new synthetic routes for further functionalization.

Furthermore, the biotransformation of fluorinated anilines is an area of significant interest. Research has shown that microsomal NADPH-dependent systems can dehalogenate fluoroanilines through various pathways, forming reactive quinoneimine intermediates. nih.gov Understanding these potential metabolic or biocatalytic pathways for this compound is crucial, as the reactivity of these intermediates increases with the number of fluoro-substituents. nih.gov This could lead to the development of novel biocatalytic cascades or provide insights into its biological activity and degradation.

Expansion into Advanced Functional Materials Applications

Organofluorine compounds are integral to materials science, finding use in everything from fluoropolymers to photovoltaic devices. researchgate.netwikipedia.org The structure of this compound, containing both a fluorinated ring and reactive amine functionality, makes it a promising monomer for the synthesis of novel functional polymers.

Future research will likely focus on the polymerization of this compound or its derivatives. Polyaniline (PANI) and its derivatives are known for their electrical conductivity and are used in applications like chemical sensors. nih.govrsc.org By incorporating the 2,6-difluoro-substituted phenyl ring into a polymer backbone, it may be possible to create materials with enhanced thermal stability, specific electronic properties, and tailored solubility in organic solvents. nih.gov The impact of the fluorine substituents on the polymer's morphology and electronic characteristics would be a key area of investigation. rsc.org

The development of such fluorinated polymers could lead to applications in:

Advanced Coatings: Leveraging the inherent hydrophobicity and stability of organofluorine compounds. wikipedia.org

Electronic Devices: Creating new semiconducting materials for transistors or sensors.

Membranes: Fluorinated ionomers are already used extensively as proton-exchange membranes in fuel cells. researchgate.net

Integration with Machine Learning and Artificial Intelligence for Compound Design

Table 2: Potential AI and Machine Learning Applications

| Research Area | AI/ML Tool | Objective |

|---|---|---|

| Synthesis | Active Learning, Bayesian Optimization | Optimize reaction conditions (yield, selectivity) with minimal experiments. science-symphony.comnih.gov |

| Synthesis | Retrosynthesis Models | Propose novel and more efficient synthetic pathways. beilstein-journals.org |

| Materials Science | Predictive Modeling | Predict physical and electronic properties of polymers derived from the compound. securities.io |

| Materials Science | Inverse Design | Identify optimal molecular structures to achieve target material properties. arxiv.org |

Contribution to Sustainable Chemistry Initiatives and Green Chemical Processes

A commitment to sustainable chemistry requires a holistic view of a chemical's lifecycle. Future research on this compound will increasingly incorporate green chemistry principles to minimize its environmental impact.

A major focus will be the replacement of traditional, often hazardous, organic solvents with "green solvents." neuroquantology.comgarph.co.uk These alternatives are derived from renewable resources, have lower toxicity, and are more biodegradable. researchgate.netwikipedia.org Water, supercritical CO₂, ionic liquids, and bio-based solvents like ethanol (B145695) are promising candidates for future synthetic processes involving this compound. wikipedia.org

To quantify the "greenness" of a synthetic route, metrics such as Process Mass Intensity (PMI) will be systematically applied. pharmtech.comacsgcipr.org PMI calculates the total mass of materials (raw materials, solvents, reagents) used to produce a specific mass of the final product. acsgcipr.orgacsgcipr.org By focusing on reducing PMI, researchers can identify inefficiencies in a process, particularly the heavy contribution of solvent use, and drive innovation toward more sustainable and cost-effective manufacturing. pharmtech.comsemanticscholar.orgchemistryforsustainability.org The development of predictive PMI tools even allows for the assessment of a route's sustainability before it is tested in the lab. chemistryforsustainability.org

Q & A

Q. What are the common synthetic routes for preparing N-(4-Amino-2,6-difluorophenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: A typical synthesis involves the acetylation of 4-amino-2,6-difluoroaniline with acetyl chloride or acetic anhydride under controlled conditions. Key steps include:

- Amine Protection: Ensure the amino group is not protonated by using a mild base (e.g., pyridine) to enhance nucleophilicity.

- Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) improve solubility and reaction homogeneity.

- Temperature Control: Maintain temperatures between 0–25°C to minimize side reactions (e.g., over-acetylation or decomposition).

- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) enhances purity .

Optimization strategies include adjusting stoichiometry (1.1–1.3 equivalents of acetylating agent) and monitoring reaction progress via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identify aromatic protons (δ 6.5–7.5 ppm) and acetamide methyl group (δ 2.1–2.3 ppm). Fluorine substituents deshield adjacent protons, causing distinct splitting patterns.

- ¹³C NMR: Confirm carbonyl resonance (δ 168–170 ppm) and fluorinated aromatic carbons (δ 110–125 ppm).

- Infrared (IR) Spectroscopy: Detect amide C=O stretch (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹).

- Mass Spectrometry (MS): ESI-MS or EI-MS confirms molecular ion peaks ([M+H]⁺ expected at m/z 215.07 for C₈H₈F₂N₂O).

- X-ray Crystallography: Resolves bond lengths (e.g., C–F ~1.35 Å, C–N ~1.42 Å) and intermolecular interactions (e.g., hydrogen bonds) for definitive structural validation .

Advanced Research Questions

Q. How do intramolecular interactions, such as hydrogen bonding, influence the crystal packing and stability of this compound?

Methodological Answer: Crystal lattice stability is governed by non-covalent interactions:

- N–H···O Hydrogen Bonds: The acetamide N–H group forms hydrogen bonds with carbonyl oxygen atoms of adjacent molecules (distance ~2.8–3.0 Å), creating a layered structure.

- C–H···F Interactions: Fluorine atoms participate in weak C–H···F contacts (distance ~3.2–3.5 Å), contributing to dense packing.

- π-Stacking: Fluorinated aromatic rings may exhibit offset π-π interactions (centroid distances ~3.8 Å), enhancing thermal stability.

These interactions can be mapped via X-ray diffraction and analyzed using software like Mercury or PLATON to quantify their impact on melting points and solubility .

Q. What computational methods are recommended for predicting the reactivity and potential pharmacological interactions of this compound derivatives?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. B3LYP/6-31G(d) is a standard basis set for energy minimization.

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with target proteins (e.g., enzymes or receptors). Fluorine atoms often enhance binding via halogen bonding.

- Pharmacophore Modeling: Identify critical features (e.g., hydrogen bond acceptors/donors, aromatic rings) using tools like Phase or MOE.

- ADMET Prediction: Software like SwissADME estimates pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents on the this compound scaffold?

Methodological Answer:

- Substituent Variation: Synthesize analogs with modifications at the:

- Aromatic Ring: Introduce electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups to assess electronic effects.

- Acetamide Group: Replace methyl with bulkier alkyl chains (e.g., isopropyl) to probe steric effects.

- Biological Assays: Test analogs in target-specific assays (e.g., enzyme inhibition, cytotoxicity via MTT assays ).

- Data Analysis: Use multivariate regression (e.g., Hansch analysis) to correlate substituent properties (σ, π, MR) with activity. Fluorine’s electronegativity often enhances metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.